molecular formula C10H15N5O4 B13745724 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- CAS No. 101568-85-8

1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-

Cat. No.: B13745724
CAS No.: 101568-85-8
M. Wt: 269.26 g/mol
InChI Key: BZOVHPRDLVWHRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves several steps. One common method includes the preparation of an N,O-bis-trityl intermediate, which allows for mono-esterification by an L-valine derivative . This process involves the use of protecting groups to ensure selective reactions and high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process typically includes the formation of intermediates, followed by esterification and deprotection steps to yield the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby exerting antiviral effects . The molecular targets include viral thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- is unique due to its specific structure, which allows for effective inhibition of viral DNA polymerase. Its ability to be converted into active metabolites within the body enhances its antiviral efficacy .

Properties

CAS No.

101568-85-8

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]propane-1,3-diol

InChI

InChI=1S/C10H15N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h4-7,16-18H,1-3H2,(H2,11,12,13)

InChI Key

BZOVHPRDLVWHRY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CO)OC(CO)CO)N

Origin of Product

United States

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